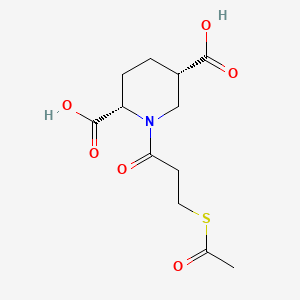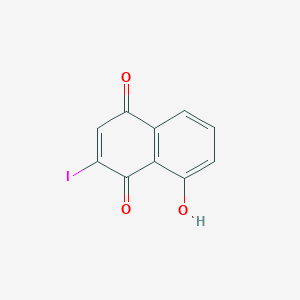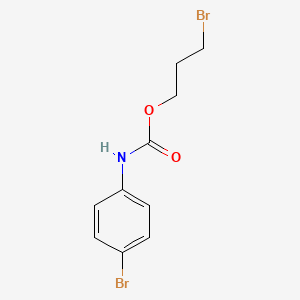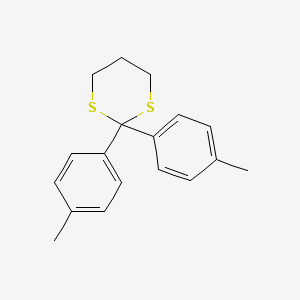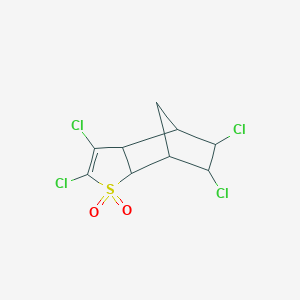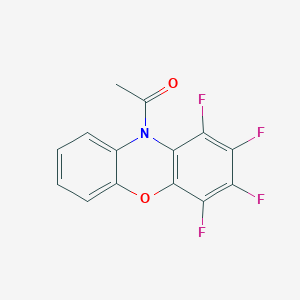
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:
10H-phenoxazin-10-yl derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and physical properties.
Fluorinated phenoxazines: Compounds with varying degrees of fluorination exhibit different reactivities and applications.
Phenoxazine-based OLED materials: These materials are used in electronic devices and have unique optoelectronic properties.
Properties
CAS No. |
90251-14-2 |
|---|---|
Molecular Formula |
C14H7F4NO2 |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3 |
InChI Key |
APTFXYQYJDQYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



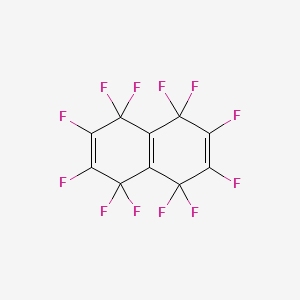
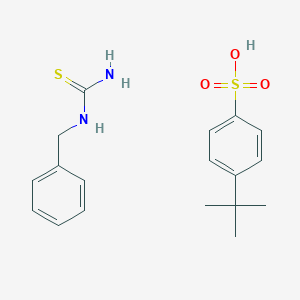
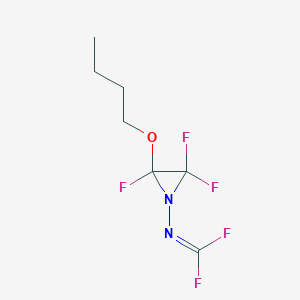
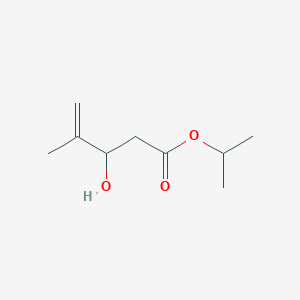
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
